molecular formula C11H17FN4O B13565195 (3R,5R)-5-[(dimethylamino)methyl]-1-(6-fluoropyrimidin-4-yl)pyrrolidin-3-ol

(3R,5R)-5-[(dimethylamino)methyl]-1-(6-fluoropyrimidin-4-yl)pyrrolidin-3-ol

Cat. No.: B13565195
M. Wt: 240.28 g/mol
InChI Key: SCLHNRCMDIBDEZ-RKDXNWHRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3R,5R)-5-[(dimethylamino)methyl]-1-(6-fluoropyrimidin-4-yl)pyrrolidin-3-ol is a chiral chemical compound of significant interest in advanced pharmaceutical research and development. Its molecular structure features a fluoropyrimidine group, a motif commonly explored in medicinal chemistry for its potential biological activity , fused to a pyrrolidin-3-ol scaffold with a dimethylaminomethyl substituent. The presence of two stereogenic centers in the (3R,5R) configuration makes this compound a valuable intermediate or building block for the synthesis of novel, stereospecific active compounds. Similar pyrrolidinol structures have been identified as key components in complex molecules designed for specific biological targeting . Researchers may investigate its application as a potential enzyme inhibitor or as a precursor in developing targeted therapies. The compound's structure suggests potential for complex formation or specific receptor interaction. This product is intended for research and development purposes in a controlled laboratory environment only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

Molecular Formula

C11H17FN4O

Molecular Weight

240.28 g/mol

IUPAC Name

(3R,5R)-5-[(dimethylamino)methyl]-1-(6-fluoropyrimidin-4-yl)pyrrolidin-3-ol

InChI

InChI=1S/C11H17FN4O/c1-15(2)5-8-3-9(17)6-16(8)11-4-10(12)13-7-14-11/h4,7-9,17H,3,5-6H2,1-2H3/t8-,9-/m1/s1

InChI Key

SCLHNRCMDIBDEZ-RKDXNWHRSA-N

Isomeric SMILES

CN(C)C[C@H]1C[C@H](CN1C2=CC(=NC=N2)F)O

Canonical SMILES

CN(C)CC1CC(CN1C2=CC(=NC=N2)F)O

Origin of Product

United States

Preparation Methods

Stereoselective Formation of Pyrrolidin-3-ol Core

  • The pyrrolidin-3-ol scaffold with (3R,5R) configuration is often prepared via asymmetric synthesis techniques such as:

    • Enzymatic reduction: Utilizing biocatalysts (e.g., ketoreductases) to stereoselectively reduce prochiral ketone precursors to the corresponding chiral alcohols with high enantiomeric excess (>99% e.e.).

    • Asymmetric hydrogenation or reduction: Chemical methods like Noyori-type asymmetric hydrogenations or boron-based reductions have been employed to achieve the desired stereochemistry, although enzymatic methods tend to provide higher yields and stereoselectivity.

  • Typical starting materials include substituted pyrrolidinones or keto-pyrrolidines, which upon reduction yield the chiral pyrrolidin-3-ol.

Attachment of the 6-Fluoropyrimidin-4-yl Moiety

  • The nitrogen at the 1-position of the pyrrolidin-3-ol ring is coupled with the 6-fluoropyrimidin-4-yl group via:

    • Nucleophilic aromatic substitution (SNAr): The 6-fluoropyrimidine derivative bearing a suitable leaving group (e.g., chloro or fluoro substituent at the 4-position) undergoes nucleophilic substitution with the pyrrolidine nitrogen.

    • Cross-coupling reactions: Palladium-catalyzed amination or Buchwald-Hartwig amination protocols may be applied for coupling the pyrrolidine nitrogen with halogenated fluoropyrimidine derivatives.

Representative Synthetic Route Example

Step Reaction Type Reagents/Conditions Outcome
1 Asymmetric reduction Biocatalyst (ketoreductase), cofactor regeneration (3R,5R)-pyrrolidin-3-ol intermediate with high stereoselectivity
2 Reductive amination Dimethylamine, NaBH3CN or catalytic hydrogenation Installation of 5-(dimethylamino)methyl substituent
3 Nucleophilic aromatic substitution 6-fluoropyrimidin-4-yl chloride, base (e.g., K2CO3) Formation of 1-(6-fluoropyrimidin-4-yl) pyrrolidin-3-ol

Key Research Findings and Data

  • Stereoselectivity: Enzymatic reductions provide superior enantiomeric excess (>99% e.e.) compared to purely chemical methods, which often suffer from lower yields and stereochemical purity.

  • Yield and Purity: Optimized reductive amination conditions yield the dimethylaminomethyl substitution efficiently, with minimal racemization.

  • Functional Group Compatibility: The fluoropyrimidine moiety is stable under the nucleophilic aromatic substitution conditions, allowing for late-stage functionalization.

  • Patent Literature: Patents such as WO2009061879A1 and US9593098B2 describe related synthetic routes for aminopyrimidine derivatives, emphasizing the importance of selective substitutions and protecting group strategies to achieve the final compound.

Notes on Experimental Considerations

  • Protecting Groups: To avoid side reactions, protecting groups may be employed on the hydroxyl group during early steps.

  • Solvent Choice: Polar aprotic solvents (e.g., DMF, DMSO) are preferred for SNAr reactions to enhance nucleophilicity.

  • Temperature Control: Elevated temperatures (50–100 °C) facilitate aromatic substitution but must be balanced to prevent decomposition.

  • Purification: Chromatographic techniques (HPLC, flash chromatography) are used to isolate enantiomerically pure final products.

Chemical Reactions Analysis

Functional Group Reactivity

Functional Group Reactivity Example Reactions
Hydroxyl (-OH) NucleophilicAlkylation, esterification
Dimethylamino Basic, nucleophilicQuaternization, amidation
Fluoropyrimidine ElectrophilicNucleophilic aromatic substitution

Mechanistic Insights :

  • Hydrogen bonding : The hydroxyl group may participate in intermolecular hydrogen bonds, influencing solubility and biological interactions.

  • Enzyme inhibition : Similar pyrrolidine-pyrimidine compounds act as kinase inhibitors (e.g., SYK inhibitors), suggesting potential binding via π-π interactions or hydrogen bonding with active sites .

Synthetic Analogues

Patents and literature highlight related compounds with comparable reactivity:

  • Pyrazol-pyrimidine hybrids : Formed via coupling reactions (e.g., Ullmann coupling) to link pyrazole rings to pyrimidines .

  • Pyrrolidine modifications : Derivatives with hydroxymethyl or methoxymethyl groups undergo similar substitution reactions .

Potential Reaction Scenarios

  • Cross-Coupling Reactions :

    • Suzuki-Miyaura coupling : Could link boronated pyrrolidines to pyrimidine halides.

    • Example : Formation of C-C bonds between pyrrolidine and pyrimidine moieties .

  • Functional Group Transformations :

    • Alkylation : Dimethylamino groups may react with alkyl halides to form quaternary ammonium salts.

    • Oxidation : Hydroxyl groups could be oxidized to ketones or further functionalized.

Structural and Reactivity Comparison

Feature This Compound Analogues in Literature
Core Structure Pyrrolidine + fluoropyrimidinePyrazole-pyrimidine hybrids; indole-pyrimidine hybrids
Key Functional Groups Hydroxyl, dimethylaminoHydroxymethyl, methoxymethyl, sulfonamide
Reactivity Nucleophilic (OH, dimethylamino)Similar, with additional electrophilic groups

Functional Group Reactivity Comparison

Group Reactivity Typical Reactants
Hydroxyl (-OH)NucleophilicAlkyl halides, acyl chlorides
DimethylaminoBasic, nucleophilicCarbonyl compounds, alkyl halides

Research Findings and Trends

  • Stereochemical control : The (3R,5R) configuration is critical for biological activity, as seen in similar kinase inhibitors .

  • Fluorine’s role : The 6-fluoro substituent on pyrimidine enhances stability and may modulate electronic properties for improved binding .

  • Scaffold optimization : Variations in substituents (e.g., hydroxymethyl vs. methoxymethyl) impact pharmacokinetic profiles .

This compound’s reactivity and synthesis reflect advancements in medicinal chemistry, particularly in kinase inhibition and enzyme targeting. Further studies would clarify its exact biochemical interactions and therapeutic potential.

Scientific Research Applications

Chemistry

In chemistry, (3R,5R)-5-[(dimethylamino)methyl]-1-(6-fluoropyrimidin-4-yl)pyrrolidin-3-ol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It may serve as a probe to investigate biochemical pathways and molecular mechanisms.

Medicine

In medicine, (3R,5R)-5-[(dimethylamino)methyl]-1-(6-fluoropyrimidin-4-yl)pyrrolidin-3-ol is explored for its potential therapeutic applications. It may act as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials and chemical processes. Its unique properties make it suitable for various applications, including catalysis and material science.

Mechanism of Action

The mechanism of action of (3R,5R)-5-[(dimethylamino)methyl]-1-(6-fluoropyrimidin-4-yl)pyrrolidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing biochemical pathways. Detailed studies are conducted to elucidate the exact molecular interactions and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Pyrrolidine Derivatives

Compound A : (3R,5R)-5-(aminomethyl)-1-(6-aminopyrimidin-4-yl)pyrrolidin-3-ol dihydrochloride
  • Key Differences: Substituents: Replaces the dimethylamino group with a primary amine and the 6-fluoropyrimidine with 6-aminopyrimidine. Pharmacological Implications: The absence of fluorine reduces electronegativity and may alter binding affinity to targets like kinases. The dihydrochloride salt form enhances solubility compared to the free base .
Compound B : (3R,4R)-4-amino-1-[[4-[(3-methoxyphenyl)amino]pyrrolo[2,1-f][1,2,4]triazin-5-yl]methyl]piperidin-3-ol
  • Key Differences :
    • Core Structure : Piperidin-3-ol instead of pyrrolidin-3-ol.
    • Substituents : A triazine-linked methoxyphenyl group replaces the fluoropyrimidine.
    • Applications : This compound is explicitly cited for anticancer activity, suggesting structural modifications to the core and substituents can redirect biological activity toward specific therapeutic areas .

Fluorinated Pyrimidine/Pyridine Analogs

Compound C : (2R)-1-(dimethylamino)-3-{4-[(6-{[2-fluoro-5-(trifluoromethyl)phenyl]amino}pyrimidin-4-yl)amino]phenoxy}propan-2-ol
  • Key Differences: Substituents: Incorporates a trifluoromethylphenylamino group on pyrimidine and a phenoxypropanol chain. Molecular Weight: 465.44 g/mol (vs. ~283.3 g/mol for the target compound).
Compound D : (1-(6-fluoropyridin-2-yl)pyrrolidin-3-yl)methanol
  • Key Differences: Heterocycle: Fluoropyridine instead of fluoropyrimidine. Functional Groups: Methanol replaces the dimethylaminomethyl group. Bioactivity: Pyridine derivatives often exhibit different binding profiles compared to pyrimidines due to reduced hydrogen-bonding capacity .

Dimethylamino-Modified Compounds

Compound E : 5-[(dimethylamino)methyl]furan-2-yl derivatives
  • Key Differences :
    • Core Structure : Furan instead of pyrrolidine.
    • Applications : These compounds are primarily used as intermediates in synthetic chemistry, lacking the fluoropyrimidine moiety’s therapeutic relevance .

Critical Analysis of Research Findings

  • Fluorine Impact: The 6-fluorine on pyrimidine in the target compound likely enhances metabolic stability and target binding compared to non-fluorinated analogs (e.g., Compound A) .
  • Chirality : The (3R,5R) configuration is critical for stereoselective interactions, as seen in related pyrrolidine/pyrimidine hybrids .

Biological Activity

(3R,5R)-5-[(dimethylamino)methyl]-1-(6-fluoropyrimidin-4-yl)pyrrolidin-3-ol, also known by its CAS number 2375250-68-1, is a compound with significant potential in medicinal chemistry. This article reviews its biological activity based on available research findings, including its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C11H17FN4O
  • Molecular Weight : 240.28 g/mol
  • Chemical Structure : The compound features a pyrrolidine ring substituted with a dimethylaminomethyl group and a fluoropyrimidine moiety.

The compound's biological activity is primarily attributed to its interaction with various biochemical pathways. It has been shown to influence cellular processes such as:

  • Inhibition of Cell Proliferation : Studies indicate that similar pyrimidine derivatives can inhibit cell proliferation in cancer cell lines, suggesting potential anti-cancer properties .
  • Modulation of Signaling Pathways : It may interact with signaling pathways involved in cell growth and survival, possibly affecting apoptosis and cell cycle regulation .
  • Antimicrobial Activity : Certain derivatives have demonstrated antimicrobial properties, which could be explored further for therapeutic applications against bacterial infections .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInhibition of proliferation in A431 cells
AntimicrobialSignificant activity against various pathogens
Signaling ModulationInteraction with growth factor pathways

Case Study 1: Anticancer Activity

In a study involving chloroethyl pyrimidine nucleosides, compounds structurally related to (3R,5R)-5-[(dimethylamino)methyl]-1-(6-fluoropyrimidin-4-yl)pyrrolidin-3-ol were found to significantly reduce cell viability in A431 vulvar epidermal carcinoma cells. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways .

Case Study 2: Antimicrobial Properties

Research on ferrocene-pyrimidine conjugates revealed that similar compounds exhibited notable antiplasmodial activity against Plasmodium falciparum. This suggests that (3R,5R)-5-[(dimethylamino)methyl]-1-(6-fluoropyrimidin-4-yl)pyrrolidin-3-ol could be further investigated for its potential as an antimalarial agent .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (3R,5R)-5-[(dimethylamino)methyl]-1-(6-fluoropyrimidin-4-yl)pyrrolidin-3-ol, and how can reaction conditions be systematically optimized?

  • Methodology :

  • Stepwise Synthesis : Begin with fluoropyrimidine coupling to pyrrolidine precursors, followed by dimethylaminomethylation. Use palladium or nickel catalysts for cross-coupling (similar to methods in ).
  • Condition Optimization : Vary temperature (e.g., 50–100°C), solvent polarity (DMF vs. DMSO), and catalyst loading (0.5–5 mol%) to maximize yield. Monitor progress via HPLC (≥95% purity threshold, as in and ).
  • Purification : Employ column chromatography with gradient elution (hexane/ethyl acetate) or recrystallization from ethanol/water mixtures .

Q. How is stereochemical purity of the (3R,5R) configuration validated, and which analytical techniques are most reliable?

  • Methodology :

  • Chiral HPLC : Use a Chiralpak® column with a polar mobile phase (e.g., heptane/isopropanol) to resolve enantiomers.
  • X-ray Crystallography : Confirm absolute configuration via single-crystal analysis (as in , which details XRPD patterns for similar compounds).
  • NMR Spectroscopy : Analyze coupling constants (e.g., 3JHH^3J_{HH}) in 1H^1H-NMR to verify diastereotopic proton environments .

Q. What protocols ensure compound stability during storage and handling?

  • Methodology :

  • Storage : Store lyophilized solid at -20°C in amber vials under inert gas (N2_2 or Ar) to prevent hydrolysis of the fluoropyrimidine ring.
  • Stability Assays : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS monitoring to detect decomposition products (e.g., defluorination or pyrrolidine ring oxidation) .

Advanced Research Questions

Q. What mechanistic insights explain the role of transition metals in stereoselective synthesis of this compound?

  • Methodology :

  • Catalytic Studies : Compare Pd(0)/Pd(II) vs. Ni(0) systems for Suzuki-Miyaura coupling. Use DFT calculations to model transition states (e.g., B3LYP/6-31G* level) and predict enantiomeric excess.
  • Kinetic Analysis : Perform variable-temperature 19^{19}F-NMR to track fluoropyrimidine ligand exchange rates during catalysis (similar to ’s metal-mediated Si–C bond activation) .

Q. How can computational modeling predict the compound’s reactivity in biological systems?

  • Methodology :

  • Docking Simulations : Use AutoDock Vina to model interactions with biological targets (e.g., kinases or GPCRs). Focus on the fluoropyrimidine moiety’s electronegativity and pyrrolidine’s conformational flexibility.
  • MD Simulations : Run 100-ns trajectories in explicit solvent (TIP3P water) to assess binding stability and identify key hydrogen bonds (e.g., between the hydroxyl group and active-site residues) .

Q. How can contradictory pharmacological data (e.g., IC50_{50} variability across assays) be resolved?

  • Methodology :

  • Assay Standardization : Replicate studies under controlled conditions (pH 7.4, 37°C, 5% CO2_2) using isogenic cell lines to minimize genetic variability.
  • Metabolite Profiling : Use LC-HRMS to quantify active metabolites (e.g., N-demethylated derivatives) that may contribute to off-target effects .

Q. What strategies improve the compound’s bioavailability for in vivo studies?

  • Methodology :

  • Salt Formation : Screen hydrochloride or phosphate salts (as in ) to enhance aqueous solubility.
  • Prodrug Design : Introduce ester groups at the hydroxyl position, which are cleaved enzymatically in vivo. Validate release kinetics via plasma stability assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.